Home > Products > Screening Compounds P125215 > 5-[4-(Methylsulfonyl)phenyl]-2-pyrazinamine
5-[4-(Methylsulfonyl)phenyl]-2-pyrazinamine -

5-[4-(Methylsulfonyl)phenyl]-2-pyrazinamine

Catalog Number: EVT-5596806
CAS Number:
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: Many of the papers describe forming the pyrazine ring through condensation reactions. For example, one study uses a CuI-catalyzed condensation of 1,3,4-thiadiazol-2-amine, dimedone, and substituted aromatic aldehydes to yield substituted 5,7,8,9-tetrahydro-6H-[1,3,4]thiadiazolo[2,3-b]quinazolin-6-ones. []
  • Cyclization Reactions: Another common approach is the cyclization of appropriate precursors. A study details synthesizing 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine via the cyclization of a reaction product between 4-methyl-benzoic acid and thiosemicarbazide. []
Molecular Structure Analysis
  • Planar Aromatic Systems: The pyrazine ring, common to these molecules, contributes to a planar structure. Studies on related molecules like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine [], 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine [], and 5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine [] confirm this planar conformation for the core structure.
  • Substituent Effects: The presence and position of substituents influence the overall molecular geometry. For example, in 5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the thiadiazole and phenyl rings is 29.9° due to the pentyl substituent. [] Similarly, the methylsulfonyl and phenyl substituents in 5-[4-(methylsulfonyl)phenyl]pyrazin-2-amine would influence its specific conformation.
Chemical Reactions Analysis
  • Acylation: The amino group is susceptible to acylation reactions, as demonstrated in the synthesis of N-acylated derivatives of 5-(4-isopropyl phenyl)-1,3,4-thiadiazol-2-yl)amines using acid anhydrides. []
  • Mannich Reactions: The amino group can also participate in Mannich reactions, introducing aminomethyl substituents, as exemplified in the synthesis of 5-(4-(benzyloxy)-substituted phenyl)-3-((phenyl amino)methyl)-1,3,4-oxadiazole-2(3H)-thiones. []
Mechanism of Action
  • Kinase Inhibition: Several papers discuss the development of kinase inhibitors, particularly for targets like PDGFRβ [] and AKT []. The structural similarity of 5-[4-(methylsulfonyl)phenyl]pyrazin-2-amine to these inhibitors warrants further investigation into its potential as a kinase modulator.
  • Cyclooxygenase Inhibition: Compounds with a methylsulfonylphenyl group, such as 3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) phenyl ketone [], exhibit selective COX-2 inhibitory activity, suggesting a potential role for 5-[4-(methylsulfonyl)phenyl]pyrazin-2-amine in inflammation pathways.

VX-970/M6620 (5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine)

Compound Description: VX-970/M6620 is an Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase inhibitor. It is currently being investigated in clinical trials as a potential anticancer agent. Preclinical studies have shown that VX-970/M6620 enhances the cytotoxic effects of DNA-damaging chemotherapy in cancer cells with compromised ATM signaling, while healthy tissues with functional ATM tolerate the inhibition. []

Relevance: VX-970/M6620 shares the core structure of 2-aminopyrazine with 5-[4-(methylsulfonyl)phenyl]pyrazin-2-amine. Both compounds feature a pyrazine ring substituted with an amine group at the 2-position and an aromatic ring at the 5-position. []

Compound Description: These compounds were reported by Charrier in a 2011 publication in the Journal of Medicinal Chemistry. [] While the specific structures and activities of these derivatives are not detailed within the provided abstract, their mention highlights the use of 2-aminopyrazine as a core structure for developing various bioactive molecules, including ATR inhibitors like VX-970/M6620.

Relevance: These compounds share the 2-aminopyrazine core with 5-[4-(methylsulfonyl)phenyl]pyrazin-2-amine, making them structurally related. This shared core structure suggests that these compounds may possess similar chemical properties and potentially exhibit related biological activities. []

N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives

Compound Description: This series of compounds was developed as potent and selective JAK2 inhibitors. Optimization of this series led to the discovery of compound A8, which exhibited excellent potency against JAK2 kinase and inhibited the phosphorylation of JAK2 and its downstream signaling pathways. []

Relevance: Although not directly containing a pyrazine ring, these compounds share a structural similarity with 5-[4-(methylsulfonyl)phenyl]pyrazin-2-amine in their overall molecular shape and the presence of an amino-substituted aromatic ring. The key difference lies in the core heterocycle, with the related compounds featuring a pyrimidine ring instead of pyrazine. This structural similarity suggests a potential overlap in their biological targets or mechanisms of action. []

Compound Description: This class of compounds, particularly the 2-(4-fluorophenyl) derivative, has been a subject of process development for industrial-scale production. [] While the specific biological activity is not mentioned within the provided abstract, the focus on optimizing its synthesis suggests potential therapeutic value.

Relevance: These compounds share the 4-(methylsulfonyl)phenyl substituent with 5-[4-(methylsulfonyl)phenyl]pyrazin-2-amine. Both structures feature this substituent directly attached to a heterocyclic ring, pyridazinone in the related compounds and pyrazine in the target compound. This structural commonality may translate to similar physicochemical properties or interactions with biological targets. []

5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

Compound Description: BMS-903452 is a potent and selective GPR119 agonist. It has shown efficacy in both acute and chronic in vivo rodent models of diabetes by stimulating glucose-dependent insulin release and promoting GLP-1 secretion. []

Relevance: BMS-903452 shares the 2-fluoro-4-(methylsulfonyl)phenyl substituent with 5-[4-(methylsulfonyl)phenyl]pyrazin-2-amine. The presence of this identical fragment in both molecules highlights a potential for similar physicochemical properties or interactions with biological targets, despite differences in their core structures. []

2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852)

Compound Description: SKI2852 is a potent, selective, and orally bioavailable inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). It displayed excellent pharmacokinetic profiles across species, significant blood glucose and HbA1c reduction, and improved lipid profiles in preclinical studies. []

Relevance: Similar to BMS-903452, SKI2852 also possesses the 2-fluoro-4-(methylsulfonyl)phenyl substituent, showcasing its relevance in designing bioactive molecules. The shared presence of this fragment with 5-[4-(methylsulfonyl)phenyl]pyrazin-2-amine suggests that these compounds may exhibit similar physicochemical properties and potential interactions with biological targets. []

Properties

Product Name

5-[4-(Methylsulfonyl)phenyl]-2-pyrazinamine

IUPAC Name

5-(4-methylsulfonylphenyl)pyrazin-2-amine

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

InChI

InChI=1S/C11H11N3O2S/c1-17(15,16)9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h2-7H,1H3,(H2,12,14)

InChI Key

WJPYCSQNYMMSQK-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=N2)N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.